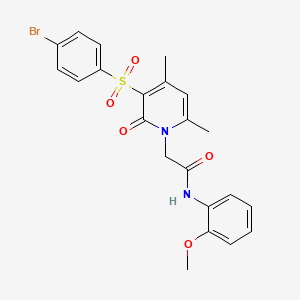

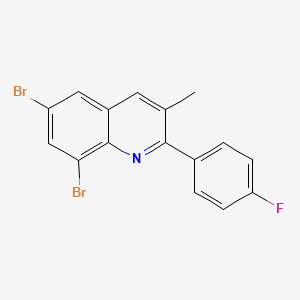

6,8-二溴-2-(4-氟苯基)-3-甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline is a compound that may be explored within the context of heterocyclic chemistry and its derivatives. This compound falls under the broader category of quinoline derivatives, which are known for their varied biological activities and applications in medicinal chemistry. Although specific literature directly addressing this exact compound is limited, insights can be drawn from studies on related quinoline and fluorophenyl compounds.

Synthesis Analysis

The synthesis of fluorinated quinoline derivatives typically involves several steps, starting from basic aldimines, through nucleophilic addition of Grignard reagents, followed by an acid-mediated intramolecular cyclization. For instance, Méndez and Kouznetsov (2002) describe a methodology that could be relevant for creating similar structures by starting from different aldimines and employing Grignard reagents for nucleophilic additions, leading to various fluorinated quinoline products (Méndez & Kouznetsov, 2002).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including potential fluorophenyl-attached compounds, can exhibit unique characteristics such as intramolecular interactions, which could be explored through crystallographic studies. For example, compounds with similar backbones have been analyzed for their crystal and molecular structures to understand the influence of different substituents on the quinoline core (John, Schmutzler, & Sheldrick, 1974).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, which are influenced by their substituents. The presence of bromo and fluoro groups could potentially affect the chemical behavior, making them susceptible to nucleophilic substitutions, electrophilic additions, or even complex formation with various reagents. While specific reactions for 6,8-Dibromo-2-(4-fluorophenyl)-3-methylquinoline are not detailed, analogous compounds provide a basis for understanding potential reactivities.

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and stability of quinoline derivatives can significantly vary based on their substitution patterns. For example, the introduction of fluorophenyl groups can influence the hydrophobicity and thermal stability of the molecule. Although not directly related, the synthesis and characterization of related fluorophenyl quinoline compounds offer insights into how these properties might be altered (Govindaraju et al., 2016).

科学研究应用

抗菌和抗真菌特性

已合成6,8-二溴-2-(4-氟苯基)-3-甲基喹啉及其衍生物,并评估其抗菌和抗真菌活性。包含6,8-二溴-2-甲基喹唑啉-4-酮基团的新系列化合物显示出显著活性,表明它们在开发新的抗菌剂方面具有潜力(Savaliya, 2022)。

抗肿瘤药物

从6,8-二溴-2-(4-氟苯基)-3-甲基喹啉衍生的化合物已被设计和合成为潜在的抗肿瘤药物。这些衍生物对各种肿瘤细胞系表现出显著的抑制活性,使它们成为进一步临床前研究的有希望的候选药物(Chou et al., 2010)。

抑制流感A核酸酶

已合成6,8-二溴-2-(4-氟苯基)-3-甲基喹啉的衍生物,并评估其作为2009年大流行H1N1流感A核酸酶抑制剂的效果。研究表明这些衍生物可能是有效的抑制剂,为流感治疗策略开辟了新的途径(Sagong et al., 2013)。

作用机制

Target of Action

Similar compounds have been found to exhibit potent activity against various cancer cell lines .

Mode of Action

It is synthesized via iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1h)-ones . This process affords the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

Biochemical Pathways

Similar compounds have been found to have diverse biological activities .

Result of Action

Similar compounds have shown potent gi50 and tgi values compared with reference standards .

属性

IUPAC Name |

6,8-dibromo-2-(4-fluorophenyl)-3-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Br2FN/c1-9-6-11-7-12(17)8-14(18)16(11)20-15(9)10-2-4-13(19)5-3-10/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKWMKYXHCURLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2N=C1C3=CC=C(C=C3)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Br2FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclohexyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2483781.png)

![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)

![N-(benzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2483785.png)

![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)

![N-[(3-Phenyl-1,2-oxazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2483796.png)

![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)

![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)